

Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids

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Compound of Interest

Compound Name: *(R)-2-Acetylthio-3-phenylpropionic Acid*

Cat. No.: B024277

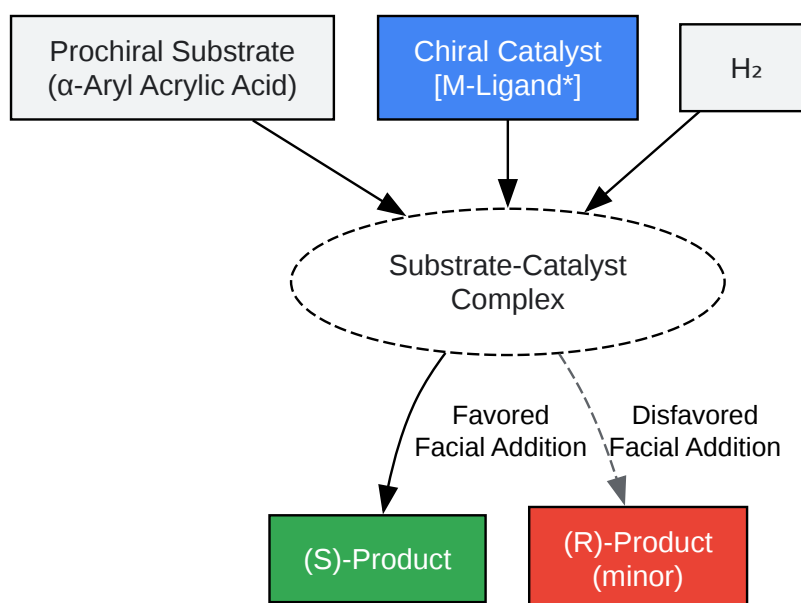
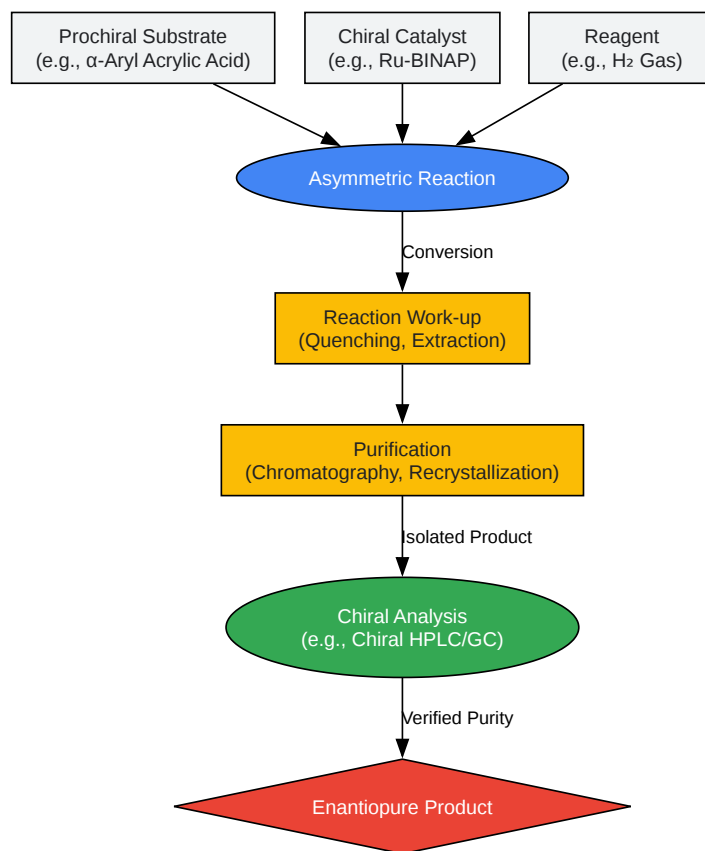
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 2-arylpropanoic acids, commonly known as "profens," are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting the desired therapeutic effect while the (R)-enantiomer is often less active or contributes to side effects. Consequently, developing efficient enantioselective methods to synthesize single-enantiomer profens like (S)-Naproxen and (S)-Ibuprofen is of paramount importance in the pharmaceutical industry. This document outlines key protocols and data for the asymmetric synthesis of these valuable compounds, with a primary focus on transition metal-catalyzed asymmetric hydrogenation.

General Workflow for Enantioselective Synthesis

The overall process for synthesizing and verifying an enantiomerically enriched chiral compound follows a standardized workflow, from the initial reaction setup to the final analysis of the product's stereochemical purity.



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